molecular formula C9H15Cl2N3O B13446244 N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride

N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride

Cat. No.: B13446244
M. Wt: 252.14 g/mol
InChI Key: ZBUGMZLABQOOCY-UHFFFAOYSA-N
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Description

N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amine and amide functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride typically involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage. The reaction conditions are mild and metal-free, making this method environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The amine and amide groups in its structure allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these enzymes and receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride is unique due to the presence of both amine and amide groups, which provide it with versatile chemical reactivity and potential for various applications. Its mild and metal-free synthesis method also makes it environmentally friendly and suitable for large-scale production.

Properties

Molecular Formula

C9H15Cl2N3O

Molecular Weight

252.14 g/mol

IUPAC Name

N-[6-(aminomethyl)pyridin-2-yl]propanamide;dihydrochloride

InChI

InChI=1S/C9H13N3O.2ClH/c1-2-9(13)12-8-5-3-4-7(6-10)11-8;;/h3-5H,2,6,10H2,1H3,(H,11,12,13);2*1H

InChI Key

ZBUGMZLABQOOCY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=N1)CN.Cl.Cl

Origin of Product

United States

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